molecular formula C10H6ClF3N2O B2469202 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole CAS No. 1304255-05-7

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B2469202
CAS No.: 1304255-05-7
M. Wt: 262.62
InChI Key: XNMSPIQCWXYFAA-UHFFFAOYSA-N
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Description

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethoxy group and the pyrazole ring contributes to its distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 4-chloro-3-nitrophenylhydrazine with 4-(trifluoromethoxy)benzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-3-(trifluoromethoxy)benzylamine
  • 4-chloro-3-(trifluoromethyl)phenylhydrazine

Uniqueness

4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole stands out due to the presence of both the trifluoromethoxy group and the pyrazole ring. This combination imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-5-15-16-9(8)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSPIQCWXYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304255-05-7
Record name 4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
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